(E)-1-Benzyl-4-((5,6-dimethoxy-1-oxo-1,3-dihydro-2H-inden-2-ylidene)methyl)pyridin-1-ium bromide
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Overview
Description
(E)-1-Benzyl-4-((5,6-dimethoxy-1-oxo-1,3-dihydro-2H-inden-2-ylidene)methyl)pyridin-1-ium bromide is a complex organic compound with a unique structure that combines a pyridinium ion with an indene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Benzyl-4-((5,6-dimethoxy-1-oxo-1,3-dihydro-2H-inden-2-ylidene)methyl)pyridin-1-ium bromide typically involves a multi-step process. The initial step often includes the preparation of the indene derivative, followed by its reaction with a benzylpyridinium salt. The reaction conditions usually require a solvent such as acetonitrile or dichloromethane, and the process is often catalyzed by a base like triethylamine. The final product is isolated through crystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-1-Benzyl-4-((5,6-dimethoxy-1-oxo-1,3-dihydro-2H-inden-2-ylidene)methyl)pyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridinium moieties using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield the corresponding alcohols or amines.
Scientific Research Applications
(E)-1-Benzyl-4-((5,6-dimethoxy-1-oxo-1,3-dihydro-2H-inden-2-ylidene)methyl)pyridin-1-ium bromide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (E)-1-Benzyl-4-((5,6-dimethoxy-1-oxo-1,3-dihydro-2H-inden-2-ylidene)methyl)pyridin-1-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-4-methylpyridinium bromide
- 5,6-Dimethoxy-1-oxo-1,3-dihydro-2H-indene
Uniqueness
(E)-1-Benzyl-4-((5,6-dimethoxy-1-oxo-1,3-dihydro-2H-inden-2-ylidene)methyl)pyridin-1-ium bromide is unique due to its combination of a pyridinium ion with an indene derivative, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H22BrNO3 |
---|---|
Molecular Weight |
452.3 g/mol |
IUPAC Name |
(2E)-2-[(1-benzylpyridin-1-ium-4-yl)methylidene]-5,6-dimethoxy-3H-inden-1-one;bromide |
InChI |
InChI=1S/C24H22NO3.BrH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-12,14-15H,13,16H2,1-2H3;1H/q+1;/p-1/b20-12+; |
InChI Key |
XHUPSYCTYVJOBU-BGDWDFROSA-M |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C/C(=C\C3=CC=[N+](C=C3)CC4=CC=CC=C4)/C2=O)OC.[Br-] |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(=CC3=CC=[N+](C=C3)CC4=CC=CC=C4)C2=O)OC.[Br-] |
Origin of Product |
United States |
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